3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol
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Overview
Description
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol is an organic compound that features a pyrazole ring substituted with a nitrophenoxy group and a propynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Propynol Group: The propynol group can be attached through a Sonogashira coupling reaction, where an alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-{5-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
3-{5-[(2-Methoxyphenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol: Similar structure but with a methoxyphenoxy group instead of a nitrophenoxy group.
Uniqueness
The presence of the nitrophenoxy group in 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
CAS No. |
63099-83-2 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-[5-[(2-nitrophenoxy)methyl]-1H-pyrazol-4-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H11N3O4/c17-7-3-4-10-8-14-15-11(10)9-20-13-6-2-1-5-12(13)16(18)19/h1-2,5-6,8,17H,7,9H2,(H,14,15) |
InChI Key |
YQGNFNWAUHFOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=C(C=NN2)C#CCO |
Origin of Product |
United States |
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